2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde
Overview
Description
Scientific Research Applications
Catalytic Activity in Chemical Reactions
2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde has been studied for its role in catalyzing chemical reactions. A notable application is in the synthesis of Pd(II) complexes with ONN pincer ligand, showing promise in catalyzing the Suzuki-Miyaura reaction, which is pivotal in creating biaryl compounds, a key structure in many pharmaceuticals and organic materials (Shukla et al., 2021).
Antiproliferative Activity
Research has also been conducted on derivatives of this compound for their potential antiproliferative activity. These compounds have shown cytotoxic activity in vitro against human cancer cell lines, indicating potential as anticancer agents (Liszkiewicz, 2002).
Oxidation Mechanisms
Studies have explored the oxidation of methoxy benzaldehydes, including this compound, providing insights into their chemical behavior and oxidation mechanisms. This knowledge is crucial for understanding their reactivity in various chemical environments (Malik et al., 2016).
Coordination Compounds and Physicochemical Properties
Research has focused on synthesizing coordination compounds involving this compound derivatives. These studies contribute to understanding the structure and physicochemical properties of such compounds, relevant in materials science and coordination chemistry (Bourosh et al., 2018).
Mannich Reaction and Condensation
The compound has been investigated in the context of the Mannich reaction and its role in condensation processes. This research is significant for developing synthetic methodologies in organic chemistry (Nobles & Thompson, 1965).
Schiff Base Synthesis and Hydrogen Bonding
This compound is used in the synthesis of Schiff bases. Investigations into these compounds have provided valuable insights into hydrogen bonding and molecular structures, important for designing functional materials and catalysts (Kala et al., 2016).
Inhibition of Leukotriene Synthesis
This compound has shown potential in inhibiting leukotriene synthesis, indicating its use in developing treatments for inflammatory and allergic conditions (Hutchinson et al., 2009).
Properties
IUPAC Name |
2-methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-14-8-13(6-5-11(14)9-16)18-10-12-4-2-3-7-15-12/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBZSLAQDWDRGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2=CC=CC=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.